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Compound of Interest

Compound Name: 2-Isopropyl-4-nitrophenol

Cat. No.: B1580564 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2-Isopropyl-4-nitrophenol is a phenolic compound of interest in various chemical and

pharmaceutical research areas. Its molecular structure, featuring a phenol ring substituted with

an isopropyl group and a nitro group, suggests potential for diverse chemical reactivity and

biological activity. A thorough understanding of its spectroscopic characteristics is fundamental

for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive, predicted spectroscopic profile of 2-Isopropyl-
4-nitrophenol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimentally

derived public data for this specific molecule, this guide leverages established principles of

spectroscopy and data from analogous compounds to predict its spectral features. This

approach offers a robust framework for researchers in the synthesis, analysis, and application

of 2-Isopropyl-4-nitrophenol.

Molecular Structure and Spectroscopic Overview
The molecular structure of 2-Isopropyl-4-nitrophenol is key to understanding its

spectroscopic behavior. The molecule consists of a benzene ring with a hydroxyl (-OH) group

at position 1, an isopropyl group (-CH(CH₃)₂) at position 2, and a nitro group (-NO₂) at position
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4. This arrangement of functional groups will give rise to a unique set of signals in each

spectroscopic analysis.

Figure 1: Molecular Structure of 2-Isopropyl-4-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 2-Isopropyl-4-nitrophenol are detailed

below.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

isopropyl group protons, and the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Spectral Data for 2-Isopropyl-4-nitrophenol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.25 Doublet 6H -CH(CH₃)₂

~3.20 Septet 1H -CH(CH₃)₂

~7.00 Doublet 1H Ar-H (ortho to -OH)

~7.90 Doublet of Doublets 1H Ar-H (ortho to -NO₂)

~8.10 Doublet 1H Ar-H (meta to -OH)

~10.50 Singlet (broad) 1H -OH

Causality Behind Predicted Chemical Shifts and Multiplicities:

Isopropyl Group: The six methyl protons (-CH(CH₃)₂) are equivalent and are split by the

single methine proton, resulting in a doublet. The methine proton (-CH(CH₃)₂) is split by the

six equivalent methyl protons, leading to a septet.
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Aromatic Protons: The electron-withdrawing nitro group and the electron-donating hydroxyl

and isopropyl groups will deshield the aromatic protons to varying extents, leading to distinct

signals in the aromatic region. The exact coupling patterns (doublets and doublet of

doublets) arise from the spin-spin coupling between adjacent aromatic protons.

Hydroxyl Proton: The phenolic proton is typically a broad singlet and its chemical shift can be

highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine

unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Isopropyl-4-nitrophenol

Chemical Shift (δ, ppm) Assignment

~22.0 -CH(CH₃)₂

~27.0 -CH(CH₃)₂

~115.0 Ar-C (ortho to -OH)

~125.0 Ar-C (meta to -OH)

~126.0 Ar-C (ortho to -NO₂)

~138.0 Ar-C (ipso to isopropyl)

~141.0 Ar-C (ipso to -NO₂)

~155.0 Ar-C (ipso to -OH)

Rationale for Predicted Chemical Shifts:

Aliphatic Carbons: The carbons of the isopropyl group are expected in the upfield region of

the spectrum.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the

electronic effects of the substituents. The carbon bearing the hydroxyl group (C-OH) is
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expected to be the most downfield among the protonated aromatic carbons due to the

deshielding effect of the oxygen atom. The carbons ortho and para to the electron-

withdrawing nitro group will also be significantly deshielded.

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

predicted IR spectrum of 2-Isopropyl-4-nitrophenol will exhibit characteristic absorption

bands for the hydroxyl, nitro, isopropyl, and aromatic moieties.

Table 3: Predicted IR Absorption Bands for 2-Isopropyl-4-nitrophenol

Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Broad, Strong O-H stretch (phenolic)

2850-3000 Medium
C-H stretch (aliphatic,

isopropyl)

~3100 Medium C-H stretch (aromatic)

1500-1600 Strong C=C stretch (aromatic ring)

1500-1550 Strong, Asymmetric N-O stretch (nitro group)

1300-1350 Strong, Symmetric N-O stretch (nitro group)

~1200 Strong C-O stretch (phenolic)

Interpretation of Key Absorption Bands:

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ is a hallmark of

a hydrogen-bonded hydroxyl group, characteristic of phenols.

N-O Stretches: The nitro group will show two strong absorptions corresponding to its

asymmetric and symmetric stretching vibrations.

C-H Stretches: The spectrum will differentiate between the sp³-hybridized C-H bonds of the

isopropyl group and the sp²-hybridized C-H bonds of the aromatic ring.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Isopropyl-4-nitrophenol, electron ionization (EI) would likely be used.

Molecular Ion Peak (M⁺): The molecular formula of 2-Isopropyl-4-nitrophenol is C₉H₁₁NO₃.

The predicted molecular weight is approximately 181.19 g/mol . Therefore, the mass

spectrum should show a molecular ion peak at m/z = 181.

Predicted Fragmentation Pattern: The fragmentation of the molecular ion is expected to

proceed through several key pathways:

Loss of a methyl group (-CH₃): A significant peak would be expected at m/z = 166,

corresponding to the loss of a methyl radical from the isopropyl group.

Loss of the nitro group (-NO₂): A peak at m/z = 135 could be observed due to the loss of a

nitro group.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the isopropyl

group could lead to a fragment at m/z = 139.
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Isopropyl-4-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at:
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nitrophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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